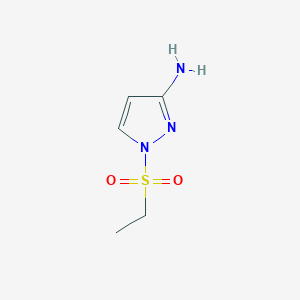

1-ethanesulfonyl-1H-pyrazol-3-ylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O2S |

|---|---|

Molecular Weight |

175.21 g/mol |

IUPAC Name |

1-ethylsulfonylpyrazol-3-amine |

InChI |

InChI=1S/C5H9N3O2S/c1-2-11(9,10)8-4-3-5(6)7-8/h3-4H,2H2,1H3,(H2,6,7) |

InChI Key |

IGQIFKPSMDDIIA-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1C=CC(=N1)N |

Origin of Product |

United States |

As a Carbonic Anhydrase Ca Inhibitor:the Sulfonamide Moiety is a Well Established Zinc Binding Group for Metalloenzymes Like Carbonic Anhydrase.nih.govmdpi.comin This Hypothesis, the Sulfonamide Nitrogen of an Ethanesulfonylpyrazolylamine Would Deprotonate and Coordinate Directly with the Catalytic Zn Ii Ion in the Enzyme S Active Site. the Sulfonamide Oxygens Would Form Hydrogen Bonds with Key Residues, Such As Thr199 in Human Ca Isoforms.nih.govthe Pyrazole Amine Portion of the Molecule Would then Extend into the Active Site Cavity, Forming Additional Hydrogen Bonds and Hydrophobic Interactions with Surrounding Amino Acid Residues, Which Dictates the Inhibitor S Potency and Isoform Selectivity.nih.govnih.gov

The following table summarizes the key molecular interactions observed for pyrazole-sulfonamide derivatives with these two major enzyme classes.

| Target Class | Interacting Moiety | Key Interactions | Interacting Residues (Examples) |

| Protein Kinase | Pyrazol-3-ylamine | Hydrogen bonds | Hinge region backbone amides/carbonyls |

| Ethanesulfonyl group | Hydrophobic/van der Waals | Gatekeeper residue, hydrophobic pockets | |

| Carbonic Anhydrase | Sulfonamide (SO2NH2) | Coordination with Zn(II) ion | Catalytic Zinc ion |

| Sulfonamide (SO2NH2) | Hydrogen bonds | Thr199, Gln92 | |

| Pyrazole (B372694) ring | van der Waals, π-π stacking | Hydrophobic residues (e.g., Val121, Leu198) |

These interaction models, derived from extensive research on related compounds, provide a robust foundation for predicting the binding mode of 1-ethanesulfonyl-1H-pyrazol-3-ylamine and for guiding the future design of more potent and selective inhibitors based on this scaffold.

Structural Elucidation and Computational Characterization of 1 Ethanesulfonyl 1h Pyrazol 3 Ylamine

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in determining the precise structure of a chemical compound. Each method provides unique information about the molecular framework, functional groups, and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution ¹H and ¹³C NMR spectroscopy would be essential for confirming the connectivity of atoms in 1-ethanesulfonyl-1H-pyrazol-3-ylamine. A ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) ring, the ethyl group of the sulfonyl moiety, and the amine group. The chemical shifts, integration values, and coupling patterns would allow for the unambiguous assignment of each proton. Similarly, a ¹³C NMR spectrum would provide the number of unique carbon environments and their chemical shifts, confirming the carbon skeleton of the molecule.

At present, no published ¹H or ¹³C NMR data specifically for this compound could be located.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, characteristic vibrational bands would be expected for the N-H stretching of the amine group, S=O stretching of the sulfonyl group, C=N and C=C stretching of the pyrazole ring, and C-H stretching of the ethyl group.

Specific IR and Raman spectra for this compound are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. A high-resolution mass spectrum would confirm the elemental composition of this compound. The fragmentation pattern would likely show characteristic losses of the ethylsulfonyl group or parts of the pyrazole ring, further corroborating the proposed structure.

No mass spectrometry data, including molecular ion peak and fragmentation patterns, for this compound has been reported in the searched scientific databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The pyrazole ring system in this compound would be expected to exhibit characteristic absorption maxima in the UV region.

Published UV-Vis absorption spectra for this compound could not be found.

X-ray Crystallographic Studies

Determination of Solid-State Molecular Conformation

There are no published X-ray crystallographic studies for this compound in the Cambridge Structural Database or other available resources.

Information regarding "this compound" is not publicly available.

Extensive research has been conducted to gather information on the chemical compound "this compound" for the purpose of generating a detailed scientific article. However, searches of scholarly databases, crystallographic repositories, and computational chemistry literature have yielded no specific data for this particular molecule.

The requested article outline necessitates precise details regarding the structural elucidation, intermolecular interactions, crystal packing, and advanced computational chemistry investigations of "this compound." This includes specific findings from Density Functional Theory (DFT) calculations, conformational analysis through molecular modeling, and the prediction of its electronic structure and reactivity descriptors.

Unfortunately, no published studies, crystallographic data, or computational models for "this compound" could be located. While research exists for other pyrazole derivatives, it is scientifically unsound to extrapolate such findings to a different chemical entity. Each compound possesses unique properties stemming from its distinct molecular structure.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the user's specific and detailed instructions for "this compound" at this time. The absence of publicly available research on this compound prevents the generation of the requested content.

Mechanistic Studies of Reactivity for 1 Ethanesulfonyl 1h Pyrazol 3 Ylamine and Its Derivatives

Reaction Pathways Involving the Ethanesulfonyl Group

The ethanesulfonyl group, being a strong electron-withdrawing moiety, plays a crucial role in the reactivity of the pyrazole (B372694) ring. Mechanistic studies, primarily focused on the synthesis of N-sulfonyl pyrazoles, provide insights into the reaction pathways involving this functional group. A plausible reaction mechanism for the formation of N-sulfonyl pyrazoles involves the condensation of a sulfonyl hydrazine (B178648) with an enaminone. sci-hub.se

Elucidation of Reaction Intermediates

The synthesis of N-sulfonyl pyrazoles from sulfonyl hydrazines and N,N-dimethyl enaminones, promoted by p-toluenesulfonic acid (p-TSA), likely proceeds through several key intermediates. sci-hub.se A proposed mechanism suggests that the initial step is a condensation reaction between the carbonyl group of the enaminone and the sulfonyl hydrazine to form a hydrazone intermediate. sci-hub.se This is followed by protonation and subsequent intramolecular nucleophilic cyclization to yield a pyrazoline intermediate. sci-hub.se The final N-sulfonyl pyrazole is then formed through the elimination of dimethylamine. sci-hub.se

Table 1: Proposed Intermediates in the Synthesis of N-Sulfonyl Pyrazoles

| Step | Intermediate | Description |

|---|---|---|

| 1 | Hydrazone | Formed from the condensation of an enaminone and a sulfonyl hydrazine. sci-hub.se |

| 2 | Protonated Hydrazone | Facilitates intramolecular cyclization. sci-hub.se |

| 3 | Pyrazoline | Result of the intramolecular nucleophilic attack. sci-hub.se |

Investigation of Rearrangement Mechanisms (e.g., Sulfonyl Shifts)

While specific studies on the rearrangement of the ethanesulfonyl group in 1-ethanesulfonyl-1H-pyrazol-3-ylamine are not extensively documented, the possibility of sulfonyl shifts in N-sulfonylated heterocycles is a known phenomenon in organic chemistry. Such rearrangements could potentially occur under thermal or photochemical conditions, leading to the migration of the sulfonyl group to a different position on the pyrazole ring or to a side chain. The investigation of such mechanisms would likely involve trapping experiments and isotopic labeling to elucidate the intramolecular or intermolecular nature of the shift. The stability of N-sulfonyl heteroarenes suggests that such rearrangements would require specific conditions to overcome the activation energy barrier. researchgate.net

Reactivity of the Pyrazolylamine Moiety

The pyrazolylamine portion of the molecule exhibits its own distinct reactivity, which is modulated by the presence of the N-ethanesulfonyl group.

Tautomeric Forms and Their Impact on Chemical Behavior

3-Aminopyrazoles can exist in different tautomeric forms, primarily the 3-amino and 5-amino tautomers, due to proton migration between the two nitrogen atoms of the pyrazole ring. mdpi.comresearchgate.net Theoretical calculations and experimental data for 3(5)-aminopyrazoles suggest that the 3-aminopyrazole (B16455) tautomer is generally more stable than the 5-aminopyrazole tautomer. mdpi.com The presence of an N-substituent, such as the ethanesulfonyl group, suppresses this tautomerism by fixing the position of the substituent on one of the nitrogen atoms. researchgate.net This locking of the tautomeric form has a profound impact on the chemical behavior, as it defines the specific nucleophilic and electrophilic sites within the molecule.

Table 2: Calculated Energy and Gibbs Free Energy Differences for 3-Aminopyrazole (3AP) and 5-Aminopyrazole (5AP) Tautomers

| Parameter | Energy Difference (kJ mol⁻¹) | Gibbs Free Energy Difference (kJ mol⁻¹) |

|---|---|---|

| Value | 10.7 | 9.8 |

Data based on DFT(B3LYP)/6-311++G(d,p) calculations, with the 3AP tautomer being more stable. mdpi.com

Nucleophilic and Electrophilic Reactivity of the Amino Group

The amino group at the 3-position of the pyrazole ring is a key site for nucleophilic reactions. 5-Aminopyrazoles are known to be polyfunctional compounds with three primary nucleophilic sites: the exocyclic amino group (5-NH2), the ring nitrogen (1-NH), and the carbon at the 4-position (4-CH), with the reactivity order generally being 5-NH2 > 1-NH > 4-CH. nih.gov In this compound, the N1 position is blocked by the sulfonyl group, leaving the 3-amino group as a primary site for nucleophilic attack.

The nucleophilicity of this amino group is, however, expected to be reduced due to the strong electron-withdrawing nature of the N-ethanesulfonyl group. This deactivation makes the amino group less reactive towards electrophiles compared to its unsubstituted counterpart. Conversely, the electron-withdrawing effect of the sulfonyl group can render the protons of the amino group more acidic, potentially allowing for electrophilic substitution on the nitrogen atom under basic conditions. The balance between the nucleophilicity of the lone pair and the acidity of the N-H protons will dictate the outcome of reactions with various electrophiles.

Catalytic Reaction Mechanisms and Kinetic Studies

The development of catalytic reactions involving N-sulfonylated heterocycles is an active area of research. While specific kinetic studies on this compound are scarce, the principles of catalysis can be applied to understand its potential reactivity. For instance, palladium-catalyzed cross-coupling reactions are commonly used for the functionalization of heterocyclic compounds. The N-sulfonyl group can act as a directing group in such reactions, facilitating C-H activation at specific positions on the pyrazole ring.

Furthermore, photocatalysis offers a modern approach for the sulfonylation of N-containing heterocycles. researchgate.net Mechanistic investigations in this area suggest the involvement of radical intermediates. Kinetic studies of related systems, such as the reaction of pyrazole with ozone, have shown that the reactivity is highly dependent on the electronic properties of the ring, with electron-donating groups increasing the reaction rate and electron-withdrawing groups decreasing it. nih.gov It is therefore anticipated that this compound would exhibit a lower reaction rate in such oxidation reactions compared to unsubstituted aminopyrazole.

Structure Activity Relationship Sar Paradigms in Ethanesulfonylpyrazolylamines

Systemic Approaches to Structural Modification

The systematic structural modification of the 1-ethanesulfonyl-1H-pyrazol-3-ylamine scaffold involves a methodical approach to alter its three main components: the ethanesulfonyl group, the pyrazole (B372694) ring, and the 3-amino functionality. This process allows for a comprehensive evaluation of how each part of the molecule contributes to its biological activity.

One common strategy is the exploration of the ethanesulfonyl moiety at the N1 position of the pyrazole. Modifications can include altering the length of the alkyl chain (e.g., methanesulfonyl, propanesulfonyl), introducing branching, or replacing the ethyl group with cyclic or aromatic systems. Bioisosteric replacement is another key tactic, where the sulfonyl group is substituted with other electron-withdrawing groups like a carboxamide to probe the importance of the sulfonamide's hydrogen bonding and electrostatic interactions. researchgate.net

The pyrazole core itself offers multiple avenues for modification. Introduction of substituents at the C4 and C5 positions can significantly impact the molecule's conformation and its interaction with target proteins. Small alkyl groups, halogens, or cyano groups can be introduced to explore steric and electronic effects on binding affinity. These substitutions can also modulate the physicochemical properties of the compound, such as solubility and lipophilicity. nih.gov

Finally, the 3-amino group is a critical handle for derivatization. It can be acylated, alkylated, or used as a point of attachment for various functional groups and ring systems. These modifications can explore new binding pockets within the target protein and can be crucial for improving cellular potency and pharmacokinetic profiles. nih.gov The introduction of a piperidine (B6355638) linker, for instance, can provide new vectors for derivatization. frontiersin.org

To illustrate a systemic approach, a hypothetical library of analogs could be synthesized as shown in the table below, where R¹, R², and R³ represent points of diversification on the this compound scaffold.

| Compound ID | R¹ (at N1-sulfonyl) | R² (at C4) | R³ (at C5) | R⁴ (at 3-amino) |

| Parent | Ethyl | H | H | H |

| A-1 | Methyl | H | H | H |

| A-2 | Isopropyl | H | H | H |

| B-1 | Ethyl | Cl | H | H |

| B-2 | Ethyl | CH₃ | H | H |

| C-1 | Ethyl | H | Br | H |

| C-2 | Ethyl | H | Phenyl | H |

| D-1 | Ethyl | H | H | Acetyl |

| D-2 | Ethyl | H | H | Methyl |

Correlation of Structural Features with Molecular Interactions

The biological activity of ethanesulfonylpyrazolylamine derivatives is intrinsically linked to the specific molecular interactions they form with their target proteins. Understanding these interactions at a molecular level is key to deciphering the SAR.

Impact of Ethanesulfonyl Group Modifications

The ethanesulfonyl group at the N1 position of the pyrazole ring plays a significant role in orienting the molecule within a binding site and can participate in crucial interactions. The sulfonamide moiety is a well-known hinge-binding motif in many kinase inhibitors, capable of forming hydrogen bonds with the backbone of the protein's hinge region. nih.gov

A hypothetical SAR study on the ethanesulfonyl group might yield data as presented below, illustrating the impact of R¹ modifications on kinase inhibitory activity.

| Compound ID | R¹ Group | IC₅₀ (nM) | Fold Change vs. Parent |

| Parent | Ethyl | 50 | 1.0 |

| A-1 | Methyl | 75 | 1.5 (decrease) |

| A-2 | Isopropyl | 30 | 0.6 (increase) |

| A-3 | Phenyl | 120 | 2.4 (decrease) |

This table is for illustrative purposes and does not represent actual experimental data.

Influence of Pyrazole Ring Substituents

Substituents on the pyrazole ring can profoundly affect the compound's activity and selectivity. Modifications at the C4 and C5 positions can influence the orientation of the N1-ethanesulfonyl group and the C3-amino group, thereby affecting their interactions with the target protein.

For example, a bulky substituent at the C4 position might force the N1-substituent into a specific conformation that is more or less favorable for binding. Halogen substitutions at these positions can introduce halogen bonds, which are increasingly recognized as important interactions in drug design. Furthermore, substituents on the pyrazole ring can impact the compound's metabolic stability and other pharmacokinetic properties. nih.gov

Role of the Amine Functionality

The 3-amino group is a key pharmacophoric feature, often involved in critical hydrogen bond interactions with the target protein. In the context of kinase inhibitors, this amine can interact with conserved residues in the ATP-binding pocket, such as the catalytic aspartate. nih.gov

Computational Approaches in SAR Derivations

Computational chemistry plays a vital role in modern drug discovery, providing valuable insights into SAR and guiding the design of new compounds. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are instrumental in understanding how structural modifications impact biological activity.

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound derivatives, docking studies can be employed to visualize how these molecules fit into the active site of a target kinase. researchgate.net

These simulations can help to:

Predict Binding Poses: Identify the most likely conformation of the ligand in the binding pocket.

Identify Key Interactions: Highlight potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

Rationalize SAR Data: Explain why certain structural modifications lead to an increase or decrease in activity. For example, a docking study might reveal that a bulky substituent causes a steric clash with a key amino acid residue.

Guide the Design of New Analogs: Propose new modifications that are predicted to enhance binding affinity.

A typical molecular docking workflow involves preparing the 3D structures of the ligand and the protein, defining the binding site, and then using a scoring function to evaluate and rank the different binding poses. The results of a docking study can provide a detailed 3D model of the ligand-protein interaction, offering a powerful tool for medicinal chemists.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of flexible molecules like ethanesulfonylpyrazolylamines and to understand their dynamic behavior within a biological environment. nih.govmdpi.com These simulations provide insights into the stability of the ligand-receptor complex and the preferred conformational states of the ligand upon binding. researchgate.netnih.gov

For pyrazole-sulfonamide inhibitors, MD simulations are employed to analyze the stability of the docked pose over time. nih.govmdpi.com A key metric used is the root mean square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory over a simulation period (e.g., 50-100 nanoseconds) suggests that the ligand remains securely in the binding pocket without significant conformational changes, indicating a stable binding mode. nih.govmdpi.com

Ligand-Receptor Interaction Hypotheses and Refinement

Based on studies of structurally related pyrazole sulfonamides, two primary ligand-receptor interaction hypotheses can be proposed for this compound, depending on the target class.

Research Applications in Organic Synthesis and Chemical Biology

1-Ethanesulfonyl-1H-pyrazol-3-ylamine as a Versatile Synthetic Intermediate

The reactivity of this compound is characterized by the nucleophilic nature of the 3-amino group and the potential for functionalization of the pyrazole (B372694) ring itself. The ethanesulfonyl group at the 1-position influences the reactivity of the ring and provides a handle for further synthetic modifications.

The amino group at the 3-position is a key functional handle that allows this compound to participate in a variety of chemical transformations. As with other aminopyrazoles, it can undergo diazotization reactions when treated with nitrous acid to form a diazonium salt. unb.capsiberg.com This reactive intermediate can then be subjected to a range of coupling reactions, for instance, with electron-rich aromatic compounds like phenols and anilines, to generate azo dyes. unb.capsiberg.comnih.gov The specific properties of the resulting dyes, such as their color and solubility, would be influenced by the ethanesulfonyl substituent and the nature of the coupling partner.

Furthermore, the presence of the amino group makes this compound a suitable component in multicomponent reactions (MCRs). mdpi.comlongdom.org MCRs are highly efficient one-pot processes that allow for the construction of complex molecules from three or more starting materials. Given the reactivity of aminopyrazoles in such reactions, it is plausible that this compound could be employed in the synthesis of diverse and complex molecular scaffolds. mdpi.com

The pyrazole ring itself, while influenced by the electron-withdrawing ethanesulfonyl group, is still amenable to certain synthetic modifications. For instance, C-H functionalization reactions, a powerful tool in modern organic synthesis, could potentially be directed by the substituents on the ring to introduce new functional groups at specific positions. rsc.org

| Reaction Type | Potential Reagents | Potential Product Class | Significance |

|---|---|---|---|

| Diazotization and Azo Coupling | NaNO₂, HCl; followed by phenols or anilines | Azo Dyes | Access to novel chromophores with tailored properties. unb.capsiberg.comnih.gov |

| Multicomponent Reactions | Aldehydes, β-ketoesters, etc. | Complex Heterocycles | Efficient, atom-economical synthesis of diverse molecular libraries. mdpi.comlongdom.org |

| C-H Functionalization | Transition metal catalysts, directing groups | Substituted Pyrazole Derivatives | Late-stage modification to introduce further complexity. rsc.org |

Development of Novel Heterocyclic Scaffolds

A significant application of 3-aminopyrazole (B16455) derivatives lies in their use as precursors for the synthesis of fused heterocyclic systems. nih.govmdpi.com Specifically, they are well-established building blocks for the construction of pyrazolo[1,5-a]pyrimidines, a class of compounds with recognized importance in medicinal chemistry. mdpi.com

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold typically involves the condensation of a 3-aminopyrazole with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent. In the case of this compound, the exocyclic amino group at the 3-position can act as a nucleophile, attacking one of the electrophilic centers of the reaction partner. Subsequent intramolecular cyclization and dehydration would then lead to the formation of the fused bicyclic system. The ethanesulfonyl group at the 1-position of the pyrazole ring would be retained in the final pyrazolo[1,5-a]pyrimidine structure, thereby imparting its specific electronic and steric properties to the new heterocyclic scaffold.

The general reaction scheme for the formation of a pyrazolo[1,5-a]pyrimidine from a 3-aminopyrazole is depicted below:

General Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazoles

| Starting Material 1 | Starting Material 2 | Reaction Conditions | Product |

|---|---|---|---|

| 3-Aminopyrazole Derivative (e.g., this compound) | 1,3-Dicarbonyl Compound (e.g., acetylacetone) | Acid or base catalysis, often with heating | Substituted Pyrazolo[1,5-a]pyrimidine |

The ability to readily access such fused heterocyclic systems from this compound highlights its utility in generating novel molecular frameworks for further investigation, particularly in the context of drug discovery and materials science.

Advanced Materials and Probes for Mechanistic Chemical Biology Investigations

The unique combination of a pyrazole core, an amino group, and an ethanesulfonyl moiety in this compound provides a foundation for the design of specialized molecules for materials science and chemical biology.

In the realm of advanced materials, pyrazole-containing compounds have been investigated for their potential as functional dyes and components of polymers. beilstein-archives.orgmdpi.com The diazotization of the amino group in this compound, as mentioned previously, could lead to the synthesis of azo dyes with specific photophysical properties. The ethanesulfonyl group could influence the electronic structure of the resulting chromophore, potentially tuning its absorption and emission characteristics. Furthermore, the sulfonyl group could be incorporated into polymeric structures, either as part of the monomer or as a functional group on a pre-formed polymer. researchgate.net Such sulfonyl-functionalized polymers could exhibit interesting properties for various applications.

In the field of chemical biology, there is a growing interest in the development of chemical probes to study the function of biomolecules in their native environment. The aminopyrazole scaffold is a recognized pharmacophore in the design of kinase inhibitors. longdom.orgnih.gov Kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases. Chemical probes based on kinase inhibitors can be used to identify and study the activity of specific kinases within a complex biological system.

The sulfonyl group in this compound is of particular interest in this context. While the ethanesulfonyl group itself is generally stable, related sulfonyl fluoride (B91410) moieties have been employed as reactive groups in chemical probes to form covalent bonds with specific amino acid residues in the active site of kinases. This allows for the development of highly selective and potent probes for studying kinase activity and for identifying new drug targets. The general structure of such a probe would consist of a recognition element that directs the molecule to the kinase of interest (where the aminopyrazole scaffold could play a role) and a reactive group (such as a sulfonyl fluoride) that forms a covalent linkage.

| Application Area | Potential Role of this compound | Key Structural Features | Potential Outcome |

|---|---|---|---|

| Functional Dyes | Precursor to azo dyes via diazotization. | Amino group for diazotization; ethanesulfonyl group for electronic tuning. | Novel chromophores with tailored absorption and emission properties. nih.gov |

| Functional Polymers | Monomer or functionalizing agent for polymers. | Sulfonyl group for incorporation into polymer backbone or side chains. | Polymers with potentially unique physical or chemical properties. mdpi.comresearchgate.net |

| Chemical Biology Probes | Building block for kinase inhibitor-based probes. | Aminopyrazole scaffold for kinase recognition; sulfonyl group as a potential precursor to a reactive moiety. | Tools for studying kinase activity and for drug discovery. longdom.orgnih.gov |

Future Perspectives and Unexplored Research Avenues

Innovations in Green and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. nih.gov Future research into the synthesis of 1-ethanesulfonyl-1H-pyrazol-3-ylamine could pivot towards more sustainable methodologies that are not only efficient but also environmentally benign. nih.gov

Key areas for innovation include the adoption of green solvents, the use of renewable energy sources, and the development of recyclable catalysts. nih.gov For instance, moving away from volatile organic solvents to aqueous media or solvent-free conditions could significantly reduce the environmental footprint of the synthesis. nih.govresearchgate.net The exploration of multicomponent reactions (MCRs) presents another promising avenue, offering atom economy and operational simplicity. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrazole Synthesis

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, deep eutectic solvents, or solvent-free |

| Catalysts | Homogeneous, often metal-based | Heterogeneous, recyclable, biocatalysts |

| Energy Source | Conventional heating | Microwave irradiation, ultrasonic irradiation |

| Efficiency | Often multi-step, lower atom economy | One-pot, multicomponent reactions, high atom economy |

| Byproducts | Often stoichiometric and hazardous | Minimized, non-toxic |

Future synthetic strategies for this compound and its derivatives could be designed based on these green principles, leading to more sustainable and economically viable production methods.

Application of Advanced Characterization Techniques (e.g., Cryo-Electron Microscopy for Molecular Complexes)

Understanding the three-dimensional structure of a molecule, particularly in complex with its biological target, is fundamental for rational drug design. While X-ray crystallography has been the cornerstone of structural biology, its reliance on crystal formation can be a significant bottleneck. Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative, capable of determining the structures of biomacromolecules in their near-native states without the need for crystallization. creative-diagnostics.commtoz-biolabs.com

Recent advancements have pushed the boundaries of Cryo-EM, enabling the structural determination of smaller protein-ligand complexes, approaching the theoretical size limit. biorxiv.orgsciety.org This opens up the exciting possibility of using Cryo-EM to study the interaction of small molecules like this compound with their protein targets. Such studies could provide unprecedented insights into the binding mode and conformational changes induced upon binding, guiding the optimization of lead compounds. mtoz-biolabs.comnih.gov

Table 2: Potential Applications of Advanced Characterization Techniques

| Technique | Application for this compound | Potential Insights |

| Cryo-Electron Microscopy (Cryo-EM) | Structural determination of its complexes with target proteins (e.g., kinases, enzymes). | Detailed binding interactions, conformational states of the target, solvent accessibility. creative-diagnostics.com |

| Time-Resolved Cryo-EM | Capturing transient intermediate states of the molecule-protein interaction. | Dynamic changes in the binding pocket, mechanism of action at a molecular level. creative-diagnostics.com |

| Advanced NMR Spectroscopy | Probing the solution-state structure and dynamics of the molecule and its complexes. | Conformational flexibility, intermolecular interactions in solution. nih.gov |

The application of these advanced techniques would represent a significant leap forward in characterizing the molecular interactions of this compound.

Deepening Mechanistic Insight through Theoretical and Experimental Correlation

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. For pyrazole synthesis, mechanistic studies, though vital, are continually evolving. Future research on this compound should focus on a synergistic approach that combines experimental investigations with theoretical calculations to elucidate the intricate details of its formation and reactivity. nih.govrsc.orgrsc.orgumn.edu

Density Functional Theory (DFT) calculations, for example, can be employed to model reaction pathways, predict transition states, and rationalize observed regioselectivity. researchgate.net When correlated with experimental data from kinetic studies, isotope labeling, and spectroscopic analysis, a comprehensive mechanistic picture can be constructed. nih.govresearchgate.net This deeper understanding can guide the rational design of more efficient and selective synthetic methods. nih.govrsc.org

Exploration of Novel Reaction Pathways and Transformations

The pyrazole core is a versatile scaffold that can be functionalized at various positions to modulate its physicochemical and biological properties. mdpi.com A significant area of unexplored research for this compound lies in the exploration of novel reaction pathways for its derivatization. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org

Future studies could investigate the regioselective C-H functionalization of the pyrazole ring in this compound to introduce a diverse array of substituents. rsc.org Furthermore, exploring novel transformations of the existing functional groups, such as the amine and sulfonyl moieties, could lead to the generation of new chemical entities with potentially enhanced biological activities. mdpi.comnih.gov

Predictive Modeling for Design of Next-Generation Pyrazole-Sulfonamide Constructs

The integration of computational methods into the drug discovery process has become indispensable for accelerating the identification and optimization of new therapeutic agents. nih.gov For this compound, predictive modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be powerful tools for designing next-generation analogs with improved properties. mdpi.comnih.govnih.gov

QSAR models can be developed to correlate the structural features of a series of pyrazole-sulfonamide derivatives with their biological activity, providing valuable insights for the design of more potent compounds. benthamdirect.comej-chem.org Molecular docking simulations can predict the binding mode and affinity of designed molecules to their biological targets, allowing for the prioritization of candidates for synthesis and experimental testing. nih.govnih.gov These in-silico approaches, when used in an iterative cycle with chemical synthesis and biological evaluation, can significantly streamline the drug discovery process. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethanesulfonyl-1H-pyrazol-3-ylamine, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of 1H-pyrazol-3-amine with ethanesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C for 2–4 hours. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of byproducts (e.g., unreacted amine or sulfonyl chloride derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., pyrazole ring protons at δ 6.5–8.0 ppm, sulfonyl group at δ 3.1–3.3 ppm for CH₂ and δ 1.2–1.4 ppm for CH₃) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Use fume hoods to prevent inhalation; avoid contact with strong oxidizers (e.g., peroxides) due to risk of hazardous decomposition (e.g., SO₂, NOₓ) .

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose according to local regulations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Approach :

- Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate electron density distribution, Fukui indices, and HOMO/LUMO energies. This predicts nucleophilic/electrophilic sites for reactions like cross-coupling or hydrogen bonding .

- Compare calculated vibrational spectra (IR) with experimental data to validate accuracy .

Q. What strategies resolve contradictory bioactivity data across in vitro and in vivo models for this compound?

- Analysis Framework :

- Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain bioavailability discrepancies .

- Target Selectivity : Use molecular docking (AutoDock Vina) to evaluate off-target interactions with homologous proteins (e.g., kinase isoforms) .

- Dose Optimization : Conduct dose-response studies in animal models to align efficacy thresholds with in vitro IC₅₀ values .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives?

- Protocol :

- Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane).

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX (direct methods) .

- Refine anisotropic displacement parameters with WinGX/ORTEP for accurate bond-length/angle visualization .

Q. What experimental controls are critical when studying sulfonamide hydrolysis under varying pH conditions?

- Design :

- Use buffer solutions (pH 2–12) to monitor stability via LC-MS. Include TLC (silica gel, Rf tracking) to detect hydrolyzed products (e.g., pyrazole-3-amine) .

- Employ deuterated solvents (D₂O, CD₃OD) in NMR to track proton exchange or degradation .

Data Contradiction and Validation

Q. How to address inconsistencies in reported solubility or partition coefficients (logP)?

- Resolution :

- Validate logP via shake-flask method (octanol/water) with HPLC quantification. Compare with computational predictions (e.g., ChemAxon or ACD/Labs) .

- Solubility testing: Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .

Q. What statistical methods differentiate between batch variability and true structure-activity trends?

- Methods :

- Apply ANOVA or multivariate analysis (e.g., PCA) to biological replicates.

- Use QSAR models to correlate substituent effects (e.g., sulfonyl group position) with activity .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield | 65–85% (optimized) | |

| Melting Point | 115–190°C (varies by derivative) | |

| HPLC Purity | ≥98% (C18, 254 nm) | |

| DFT HOMO-LUMO Gap | 4.2–4.5 eV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.